2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
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Overview
Description
2-{3-methanesulfonyl-8-azabicyclo[321]octane-8-carbonyl}-1H-indole is a complex organic compound that features a unique bicyclic structure This compound is part of the broader class of azabicyclo compounds, which are known for their significant pharmacological and chemical properties
Mechanism of Action
Target of Action
The compound 2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole, also known as (1H-indol-2-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone, primarily targets the Janus kinases (JAKs), specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
This compound interacts with its targets, JAK1 and TYK2, by inhibiting their activity. It is a highly potent and selective inhibitor against JAK1 (IC 50 = 4 nM) and TYK2 (IC 50 = 5 nM) as measured in in vitro kinase assays . Its potency against other JAKs such as JAK2 or JAK3 is greater than 1 µM .
Biochemical Pathways
The inhibition of JAK1 and TYK2 by this compound affects the JAK-STAT signaling pathway, which is involved in many biological processes including cell proliferation, differentiation, cell migration, and apoptosis . By inhibiting JAK1 and TYK2, the compound can effectively suppress the release of proinflammatory cytokines, thereby alleviating inflammation .
Pharmacokinetics
The pharmacokinetic properties of 2-{3-methanesulfonyl-8-azabicyclo[32It is known to be orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in animal models of autoimmune diseases . These effects are likely due to its potent inhibition of JAK1 and TYK2, and the subsequent suppression of proinflammatory cytokine release .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a crucial intermediate in the synthesis of this compound . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Techniques such as flow chemistry and continuous processing can be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanesulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound shares the core bicyclic structure but lacks the methanesulfonyl and indole groups.
3-chloro-8-methyl-8-azabicyclo[3.2.1]octane: Similar in structure but with a chlorine substituent instead of the methanesulfonyl group.
8-methyl-8-azabicyclo[3.2.1]octan-3-ol methanesulfonate: This compound has a similar bicyclic core but differs in the functional groups attached.
Uniqueness
2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole is unique due to the combination of its bicyclic structure with the indole moiety and the methanesulfonyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1H-indol-2-yl-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-23(21,22)14-9-12-6-7-13(10-14)19(12)17(20)16-8-11-4-2-3-5-15(11)18-16/h2-5,8,12-14,18H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIPRAZQWNDFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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